5-butyl-1,3-oxazole
Description
Properties
CAS No. |
77311-06-9 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Butyl 1,3 Oxazole and Its Derivatives
De Novo Ring Synthesis Strategies for the 1,3-Oxazole Scaffold
The construction of the 1,3-oxazole ring from acyclic precursors is a fundamental approach in organic synthesis. Various methods have been developed to achieve this transformation, each with its own advantages and substrate scope.
Cyclodehydration Reactions: Mechanistic Insights and Optimization
Cyclodehydration reactions represent a classical and widely used method for the synthesis of 1,3-oxazoles. acs.org This approach typically involves the intramolecular cyclization and dehydration of α-acylamino ketone precursors. The Robinson-Gabriel synthesis is a prime example of this strategy. mdpi.com For the synthesis of 5-butyl-1,3-oxazole, the required precursor would be an N-acyl derivative of 1-aminohexan-2-one.
The mechanism of cyclodehydration involves the activation of the ketone carbonyl group, often by a strong acid or dehydrating agent, followed by nucleophilic attack from the amide oxygen. The resulting intermediate then undergoes dehydration to form the aromatic oxazole (B20620) ring. Optimization of these reactions often involves the choice of dehydrating agent, with reagents like phosphorus pentoxide, sulfuric acid, or Burgess reagent being commonly employed to drive the reaction towards the desired product. mdpi.comacs.org For instance, the use of a Burgess-type reagent can facilitate both the cyclodehydration and the introduction of a sulfamide (B24259) moiety at the 5-position in a single step. acs.org
Van Leusen Oxazole Synthesis and its Adaptations for Butyl Substitution
The Van Leusen oxazole synthesis is a powerful and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org This reaction proceeds under basic conditions and is known for its mild reaction conditions and broad substrate scope. mdpi.com To synthesize this compound using this method, valeraldehyde (B50692) (pentanal) would be the required aldehyde starting material.
The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid lead to the formation of the oxazole ring. organic-chemistry.org Adaptations of the Van Leusen synthesis have been developed to improve yields and expand its applicability. For instance, using a pressure reactor has been shown to significantly reduce reaction times from hours to minutes. sciforum.net Furthermore, performing the reaction in ionic liquids has been demonstrated to be an efficient approach, allowing for the reuse of the solvent. organic-chemistry.org
Metal-Catalyzed Cycloaddition and Annulation Routes
Transition-metal catalysis offers efficient and atom-economical routes to the 1,3-oxazole scaffold. niscpr.res.in These methods often involve the cycloaddition or annulation of various starting materials. For the synthesis of this compound, these routes can be adapted by selecting appropriate precursors bearing a butyl group.
Rhodium and gold catalysts have been particularly effective in promoting the formation of oxazoles. niscpr.res.in For example, rhodium(II) acetate (B1210297) can catalyze the reaction of diazo compounds with nitriles to form oxazoles. mdpi.com Gold-catalyzed reactions, on the other hand, can involve the cyclization of propargylamides. niscpr.res.in A [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source, catalyzed by a heterogeneous gold(I) complex, has been reported to produce 2,5-disubstituted oxazoles in good yields. researchgate.net Palladium-catalyzed reactions have also been extensively studied, including the direct arylation and alkenylation of oxazoles and the coupling of N-propargylamides with aryl iodides. organic-chemistry.org A metal-free annulation of alkynes, nitriles, and an oxygen atom source like PhIO in the presence of a strong acid has also been developed. organic-chemistry.org
Photochemical and Electrochemical Approaches to Oxazole Formation
Sustainable technologies like photochemistry and electrochemistry have emerged as powerful tools for the synthesis of oxazoles. vapourtec.comresearchgate.net These methods often proceed under mild conditions and can offer unique reactivity patterns.
Photochemical approaches may involve the irradiation of suitable precursors, leading to the formation of the oxazole ring. vapourtec.com For instance, a visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. rsc.org Electrochemical methods can utilize an electric current to drive the cyclization reaction. vapourtec.com An electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) has been reported, proceeding through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.org A catalyst-free electro-photochemical (EPC) reaction of aryl diazoesters and nitriles has also been shown to produce oxazoles. rsc.org
Novel Cascade and Domino Reaction Sequences
Cascade and domino reactions offer an elegant and efficient way to construct complex molecules like this compound in a single synthetic operation. e-bookshelf.de These reactions involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.
An iodine-catalyzed tandem oxidative cyclization has been reported for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes and methyl ketones. organic-chemistry.org Another example is a t-BuOOH/I₂-mediated domino oxidative cyclization of readily available starting materials to form polysubstituted oxazoles under mild conditions. organic-chemistry.org Photochemical cascade reactions have also been explored, such as the visible-light-induced cascade amination/reduction of α,β-unsaturated aldehydes. rsc.org
Functionalization of Pre-formed 1,3-Oxazole Rings
An alternative strategy to de novo synthesis is the functionalization of a pre-existing 1,3-oxazole ring. This approach is particularly useful for introducing substituents at specific positions of the oxazole core.
Direct C-H functionalization has become a powerful tool in organic synthesis. For oxazoles, methods for direct arylation at both the C-2 and C-5 positions have been developed using palladium catalysis with task-specific phosphine (B1218219) ligands. organic-chemistry.org The regioselectivity can often be controlled by the choice of solvent. Deprotonation of the oxazole ring can also provide a route to functionalization. For example, deprotonation of 2-(phenylsulfonyl)-1,3-oxazole with LDA generates a C-5 carbanion that can react with various electrophiles. nih.gov Subsequent displacement of the phenylsulfonyl group allows for the synthesis of 2,5-disubstituted oxazoles. nih.gov The "halogen dance" isomerization is another interesting strategy, where a bromo-substituted oxazole rearranges upon treatment with a strong base, allowing for subsequent functionalization at a different position. nih.govresearchgate.net
Regioselective Direct Arylation and Alkylation Strategies
Direct C-H arylation and alkylation have emerged as powerful, atom-economical methods for modifying the oxazole core, avoiding the need for pre-functionalized starting materials.
Direct Arylation: Palladium-catalyzed direct arylation of the oxazole ring offers a streamlined approach to C-2 and C-5 substituted products. nih.govorganic-chemistry.org Research has demonstrated that the regioselectivity of these reactions can be finely tuned by the choice of solvent and phosphine ligands. nih.govorganic-chemistry.org For instance, C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. nih.govorganic-chemistry.org This control is crucial for the selective synthesis of derivatives of this compound. While direct C-H arylation at the C4 position of the oxazole ring has been less common, some methods have been developed, although they can sometimes lead to multiple substitutions. beilstein-journals.org
Direct Alkylation: Transition metal-catalyzed direct alkylation of oxazoles with reagents like benzyl (B1604629) chlorides has also been achieved. mdpi.com Palladium complexes, particularly those with phosphinous acid ligands, have proven effective for the benzylation of oxazoles. mdpi.com Furthermore, nickel-catalyzed methods have been developed for the alkylation of azoles with non-activated alkyl halides, expanding the scope of direct alkylation strategies. mdpi.com
| Position | Catalyst/Ligand | Solvent | Key Findings | Reference |
|---|---|---|---|---|
| C-5 | Palladium / CataCXium® A or 3,4,5,6-tetramethyl-tert-butyl-XPhos | Polar (e.g., DMF) | High regioselectivity for C-5 arylation is achieved. | beilstein-journals.org |
| C-2 | Palladium / RuPhos | Nonpolar (e.g., Toluene) | Preferential arylation at the C-2 position. | beilstein-journals.org |
Advanced Cross-Coupling Methodologies at C-2, C-4, and C-5 Positions
Cross-coupling reactions are indispensable tools for the functionalization of the oxazole ring at its various positions, providing access to a wide array of derivatives.
The strategic installation of a phenylsulfonyl group at the C-2 position of the oxazole ring facilitates deprotonation at the C-5 position, creating a carbanion that can react with various electrophiles. nih.gov This approach allows for subsequent functionalization at the C-5 position through reactions like halogenation and stannylation, which then serve as handles for cross-coupling reactions. nih.govnih.gov
Suzuki and Stille Couplings: Suzuki and Stille cross-coupling reactions are widely employed for the arylation and alkenylation of the oxazole nucleus. nih.govnih.gov By preparing 5-iodo- and 5-tri-n-butylstannyl oxazoles, a variety of aryl and vinyl groups can be introduced at the C-5 position. nih.gov Similarly, C-4 functionalization can be achieved through site-selective halogenation followed by cross-coupling. nih.gov These methods provide a general and versatile strategy for the synthesis of 2,4-, 2,5-, and 2,4,5-substituted oxazoles. nih.gov
Negishi Coupling: For certain alkylations, such as allylation at the C-5 position, which may proceed poorly under standard conditions, the Negishi cross-coupling reaction offers an effective alternative. nih.gov This involves transmetalation of the C-5 carbanion with a zinc species prior to coupling. nih.gov
| Position | Reaction Type | Precursor | Key Features | Reference |
|---|---|---|---|---|
| C-5 | Stille | 5-(tri-n-butylstannyl)oxazole | Facile formation of C-5 linked bisoxazoles and conjugated alkenes. | nih.gov |
| C-5 | Negishi | Organozinc species from C-5 carbanion | High-yielding allylation. | nih.gov |
| C-4 & C-5 | Suzuki & Stille | C-4 and C-5 halogenated oxazoles | Versatile strategy for regioselective preparation of disubstituted oxazoles. | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Approaches
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of oxazoles, several green approaches have been explored.
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of oxazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. cem.comacs.orgnih.gov For instance, the reaction of aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles can be efficiently carried out under microwave irradiation. acs.orgnih.gov This method offers a rapid and efficient route to these compounds. acs.orgnih.gov Microwave-assisted synthesis has also been applied to the amidation of oxazole derivatives, providing good to excellent yields. tandfonline.com
Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds. rsc.orgresearchgate.net Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions. rsc.orgresearchgate.netnih.gov The synthesis of various oxadiazoles, structurally related to oxazoles, has been successfully achieved using ultrasound, suggesting its potential applicability to the synthesis of this compound. rsc.orgnih.gov
Application of Ionic Liquids and Solvent-Free Conditions
Ionic Liquids: Ionic liquids are considered green solvents due to their low vapor pressure and high thermal stability. They have been successfully employed in the synthesis of oxazoles. organic-chemistry.orgijpsonline.commdpi.comnih.gov For example, an improved one-pot van Leusen oxazole synthesis using TosMIC, aliphatic halides, and aldehydes has been developed in ionic liquids, affording 4,5-disubstituted oxazoles in high yields. organic-chemistry.orgmdpi.comnih.gov A key advantage is the potential for recycling and reusing the ionic liquid without a significant loss in product yield. organic-chemistry.orgijpsonline.commdpi.comnih.gov
Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and simplifies purification. Solvent-free conditions have been applied to the synthesis of various heterocyclic compounds, including oxazoles, often in conjunction with microwave irradiation or ball-milling. tandfonline.comnih.govmdpi.com For instance, the efficient synthesis of multi-substituted oxazoles has been reported under solvent-free microwave irradiation. mdpi.com
Biocatalytic Transformations and Enzymatic Routes (If Applicable)
The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to organic synthesis. In nature, the biosynthesis of some natural products containing oxazole rings involves enzymatic cyclodehydration and subsequent oxidation of amino acid precursors. researchgate.netnih.gov While direct biocatalytic routes to simple molecules like this compound are not extensively documented, the principles of enzymatic catalysis are being explored. For the structurally related 1,3,4-oxadiazoles, enzyme-catalyzed processes using lipases like Novozym 435 have been developed for the synthesis of thioether derivatives. rsc.org This suggests that future research may lead to the development of biocatalytic methods for the synthesis of a broader range of oxazole compounds.
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
Isotopic labeling is an invaluable tool for elucidating reaction mechanisms. The synthesis of isotopically labeled this compound can provide crucial insights into the pathways of its formation and functionalization.
For mechanistic studies of heterocyclic ring formation, tracers such as ¹⁵N can be used to track the incorporation of nitrogen atoms. Similarly, ¹³C or ²H (deuterium) labeling can help to trace reaction pathways and understand degradation mechanisms. For instance, ¹⁵N-labeling studies have been instrumental in understanding the reaction mechanisms of azines. acs.org Ruthenium nanocatalysts have been shown to be effective for hydrogen isotope exchange (HIE) in oxazole-containing molecules, allowing for deuteration and tritiation. researchgate.net Such labeled compounds are crucial for kinetic isotope effect studies and for tracking the fate of molecules in various chemical and biological processes. acs.org
Reactivity Profiles and Transformative Chemistry of 5 Butyl 1,3 Oxazole
Electrophilic Aromatic Substitution (EAS) Reactions of the Oxazole (B20620) Ring
The oxazole ring is generally considered electron-deficient, making electrophilic substitution reactions challenging unless the ring is activated by electron-donating groups. pharmaguideline.comthepharmajournal.com The nitrogen atom, being pyridine-like, is the most basic center and is protonated in strong acids, which deactivates the ring towards electrophilic attack. pharmaguideline.comwikipedia.org
Regioselectivity and Mechanistic Considerations
For oxazoles, electrophilic aromatic substitution preferentially occurs at the C5 position. thepharmajournal.comwikipedia.orgtandfonline.comslideshare.net The presence of an electron-donating substituent, such as the butyl group in 5-butyl-1,3-oxazole, further activates this position for electrophilic attack. semanticscholar.orgtandfonline.com The C4 position is the next most likely site for substitution, followed by the C2 position, which is the most electron-deficient and least reactive towards electrophiles. pharmaguideline.com
The mechanism of EAS on the oxazole ring involves the attack of an electrophile on the π-electron system to form a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring. The stability of this intermediate dictates the regioselectivity. Attack at C5 is favored as the positive charge can be delocalized onto the oxygen atom, which is more favorable than placing it on the more electronegative nitrogen atom.
Computational studies using methods like RegioSQM, which calculates the free energies of protonated aromatic carbons, have successfully predicted the regioselectivity of EAS reactions on heteroaromatic systems, confirming that the most nucleophilic center dictates the outcome. amazonaws.com For alkyl-substituted oxazoles, this consistently points to the C5 position as the primary site of reaction.
Nucleophilic Attack and Ring-Opening/Rearrangement Pathways
While resistant to electrophilic attack, the electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack, which can lead to substitution or, more commonly, ring-opening. pharmaguideline.com
Reactivity at Carbon and Nitrogen Centers
The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack, especially if it bears a good leaving group. pharmaguideline.comwikipedia.org The order of reactivity for nucleophilic substitution of halogens on the oxazole ring is C2 >> C4 > C5. thepharmajournal.comtandfonline.com The nitrogen atom at the 3-position can also be attacked by nucleophiles, particularly in N-alkylation or N-acylation reactions, leading to the formation of oxazolium salts. thepharmajournal.comtandfonline.com
Deprotonation at the C2 position can be achieved using strong bases, but the resulting 2-lithio-oxazoles are often unstable and can undergo ring-opening to form isonitrile intermediates. pharmaguideline.comwikipedia.org This reactivity highlights the susceptibility of the C2 position to both nucleophilic attack and base-mediated transformations.
Hydrolysis and Solvolysis Mechanisms
Oxazole rings can undergo cleavage when subjected to hydrolysis or solvolysis, particularly under acidic or basic conditions. smolecule.comclockss.org Acid-catalyzed hydrolysis often begins with the protonation of the ring nitrogen, followed by the addition of water. This can lead to ring-opening to form α-acylamino ketone structures. For instance, heating 2,5-diphenyloxazole (B146863) with hydrochloric acid yields benzoic acid and the chloride salt of α-amino-acetophenone. slideshare.net
Functionalization and Derivatization of the Butyl Side Chain
The butyl side chain of this compound offers a site for chemical modification that is distinct from the reactivity of the heterocyclic ring. Standard alkane functionalization reactions can be applied, although the conditions must be chosen carefully to avoid unwanted reactions with the oxazole ring.
Free-radical halogenation, for example, could introduce a halogen at various positions along the butyl chain, with a preference for the secondary carbons (C2' and C3') due to the greater stability of the resulting secondary radical intermediates. Subsequent nucleophilic substitution on this halogenated side chain could then be used to introduce a wide variety of functional groups, such as hydroxyl, amino, or cyano groups.
Oxidation of the butyl side chain is another potential pathway for derivatization. Strong oxidizing agents would likely disrupt the oxazole ring, but more selective reagents could potentially oxidize a C-H bond to introduce a hydroxyl or carbonyl group. The resulting functionalized side chains could then serve as handles for further synthetic transformations, such as esterification or the formation of imines. Such derivatizations are common in the synthesis of complex natural products and pharmaceuticals containing substituted oxazole moieties. beilstein-journals.orgmdpi.com
Table of Reaction Regioselectivity for 1,3-Oxazoles
| Reaction Type | Primary Position of Attack | Influencing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | C5 | Activated by electron-donating groups. wikipedia.orgtandfonline.com |
| Nucleophilic Substitution | C2 | Requires a good leaving group. pharmaguideline.comwikipedia.org |
| Deprotonation / Metallation | C2 | Leads to the most acidic proton being removed. pharmaguideline.comwikipedia.org |
| Protonation | N3 | The nitrogen is the most basic site. pharmaguideline.comwikipedia.org |
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₁₁NO |
| Benzene | C₆H₆ |
| Bromine | Br₂ |
| Chlorine | Cl₂ |
| N-Bromosuccinimide | C₄H₄BrNO₂ |
| Nitric acid | HNO₃ |
| Sulfuric acid | H₂SO₄ |
| 2,5-diphenyloxazole | C₁₅H₁₁NO |
| Benzoic acid | C₇H₆O₂ |
| Ammonia | NH₃ |
| Imidazole | C₃H₄N₂ |
Selective Oxidation and Reduction Reactions
The oxazole ring itself is generally resistant to mild oxidation and reduction conditions, allowing for selective transformations on the butyl side chain.
Oxidation:
Selective oxidation of the butyl group can be achieved to introduce various oxygen-containing functionalities. For instance, oxidation of the terminal methyl group can lead to the corresponding alcohol, aldehyde, or carboxylic acid. The specific product obtained depends on the choice of oxidizing agent and reaction conditions. While direct oxidation of the butyl group of this compound is not extensively documented in the provided search results, general principles of alkane oxidation can be applied. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to over-oxidation and potential degradation of the oxazole ring. Milder and more selective reagents, potentially involving catalytic systems, would be required for controlled oxidation.
A study on the oxidation of enamides to form oxazoles utilized phenyliodinediacetate for intramolecular cyclization, highlighting a metal-free oxidative C-O bond formation. niscpr.res.in Another method involves the gold-catalyzed autoxidation of propargylic amides to hydroperoxides, which then cyclize to form 2,5-disubstituted oxazoles. niscpr.res.in
Reduction:
The oxazole ring is generally stable to catalytic hydrogenation under conditions that would reduce a simple alkene or alkyne. This allows for the selective reduction of any unsaturation introduced into the butyl side chain without affecting the aromaticity of the oxazole core. For example, if a double or triple bond were present in the butyl group, it could be selectively hydrogenated.
Introduction of Polar Functionalities
The introduction of polar functional groups onto the this compound molecule can be accomplished at either the oxazole ring or the butyl side chain, significantly altering its chemical and physical properties.
On the Oxazole Ring:
Formylation: The oxazole ring can undergo formylation, typically at the C2-position when unsubstituted, using reagents like dimethylformamide. wikipedia.org
Hydroxymethylation: The introduction of a hydroxymethyl group can be achieved through various methods, including formylation followed by reduction. vulcanchem.com For instance, treatment with paraformaldehyde in an acidic medium can introduce a hydroxymethyl group. vulcanchem.com
Halogenation: Halogens can be introduced onto the oxazole ring, which can then serve as handles for further functionalization through cross-coupling reactions. For example, 2-phenylthio-5-bromo-1,3-oxazole can undergo a base-catalyzed halogen exchange. nih.gov
On the Butyl Side Chain:
Hydroxylation: As mentioned in the oxidation section, selective hydroxylation of the butyl chain can introduce a polar hydroxyl group.
Amination: While not directly detailed for this compound, general methods for C-H amination could potentially be applied to the butyl group to introduce amino functionalities.
The introduction of these polar groups, such as a hydroxymethyl group, increases the polarity of the molecule and provides a site for hydrogen bonding. vulcanchem.com
Alkene and Alkyne Chemistry of Terminal Butyl Derivatives
While the starting compound is this compound, transformations of the butyl group can lead to derivatives containing double (alkene) or triple (alkyne) bonds. These unsaturated derivatives open up a wide range of further chemical transformations.
Alkene Derivatives:
If an alkene functionality is introduced into the butyl side chain (e.g., forming 5-(but-3-en-1-yl)-1,3-oxazole), it can undergo typical alkene reactions:
Addition Reactions: Halogens, hydrogen halides, and water can be added across the double bond.
Oxidation: The double bond can be cleaved by ozonolysis or oxidized to a diol.
Polymerization: Under appropriate conditions, the alkene functionality could participate in polymerization reactions.
Alkyne Derivatives:
Similarly, the introduction of an alkyne (e.g., 5-(but-3-yn-1-yl)-1,3-oxazole) allows for:
Click Chemistry: Terminal alkynes are highly valuable in "click chemistry," specifically the azide-alkyne cycloaddition, for the construction of more complex molecules. chemrxiv.org
Coupling Reactions: Terminal alkynes can participate in various coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds. rsc.org
Reduction: The alkyne can be selectively reduced to either an alkene (using specific catalysts like Lindlar's catalyst) or to a fully saturated alkyl chain.
The reactivity of these unsaturated derivatives is a key strategy for elaborating the structure of this compound. For example, transition metal-catalyzed reactions of alkenes and alkynes can be used for chalcogenative heteroannulation. mdpi.com
Metalation and Lithiation Strategies at the Oxazole Core and Side Chain
Metalation, particularly lithiation, is a powerful tool for the functionalization of oxazoles. The site of metalation can be directed to either the oxazole ring or the side chain, depending on the reagents and reaction conditions.
Deprotonation of oxazoles with strong bases like n-butyllithium (n-BuLi) typically occurs at the most acidic C2 position. wikipedia.orgsci-hub.se The resulting 2-lithiooxazole exists in equilibrium with a ring-opened isonitrile enolate. clockss.orgnih.gov This intermediate can be trapped with various electrophiles to introduce substituents at the C2 position.
For 5-substituted oxazoles, lithiation can also be directed to other positions. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole with LDA occurs selectively at the C5 position, allowing for the introduction of various electrophiles at this site. nih.govresearchgate.net
The butyl side chain can also be a site for metalation, although this is generally less favored than deprotonation of the more acidic ring protons. Lateral lithiation (deprotonation of a methyl or methylene (B1212753) group adjacent to the ring) is a known reaction for some substituted azoles, but direct lithiation of the butyl chain further away from the ring would be more challenging and likely require specific directing groups. researchgate.net
The choice of base and reaction conditions is crucial for achieving regioselectivity. For example, using n-BuLi often leads to C2-lithiation, while bulkier bases or the presence of specific directing groups can favor other positions. sci-hub.seclockss.org The resulting organometallic intermediates can react with a wide range of electrophiles, including aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce new functional groups. nih.govcdnsciencepub.com
| Position | Reagent | Resulting Intermediate | Subsequent Reaction | Reference |
| C2 | n-BuLi | 2-Lithiooxazole | Trapping with electrophiles | wikipedia.orgsci-hub.se |
| C5 | LDA (on 2-sulfonyl oxazole) | 5-Lithiooxazole | Reaction with electrophiles | nih.govresearchgate.net |
| C4 | n-BuLi (on 3,5-disubstituted isoxazoles) | 4-Lithioisoxazole | Conversion to carboxylic acids | cdnsciencepub.com |
Radical Reactions and Photochemical Transformations
The oxazole ring can participate in both radical and photochemical reactions, leading to diverse and often complex molecular transformations.
Radical Reactions:
The involvement of radical intermediates has been proposed in some gold-catalyzed reactions for the synthesis of oxazole derivatives. acs.org For example, the synthesis of 5-oxazole ketones from internal N-propargylamides proceeds through a radical pathway, as evidenced by the reaction being inhibited by a radical scavenger. acs.org While specific radical reactions involving the butyl group of this compound are not detailed, C-H bonds of the alkyl chain could potentially be susceptible to radical abstraction under appropriate conditions.
Photochemical Transformations:
Oxazoles can be synthesized and transformed using photochemical methods. rsc.org Visible-light-induced three-component reactions have been developed for the construction of complex 2,4,5-trisubstituted oxazoles. rsc.orgresearchgate.net This catalyst- and additive-free method utilizes a photo-generated α-phosphonium carbene. rsc.org
A significant photochemical reaction of related isoxazoles is their photoisomerization to oxazoles. nih.govacs.org This transformation, which typically requires UV light, proceeds through the homolysis of the O-N bond to form an acyl azirine intermediate. nih.govucd.ie This process has been exploited in continuous flow reactors to generate a variety of oxazole products from isoxazole (B147169) precursors. acs.orgucd.ie While this is a formation method for oxazoles, the oxazole ring itself can be involved in cycloaddition reactions under photochemical conditions.
| Reaction Type | Description | Key Intermediates | Reference |
| Radical Cyclization | Gold-catalyzed synthesis of 5-oxazole ketones from N-propargylamides. | Radical species | acs.org |
| Photochemical Synthesis | Visible-light-induced three-component reaction to form 2,4,5-trisubstituted oxazoles. | α-Phosphonium carbene | rsc.org |
| Photoisomerization | Conversion of isoxazoles to oxazoles under UV irradiation. | Acyl azirine | nih.govacs.org |
Advanced Spectroscopic and Structural Characterization of 5 Butyl 1,3 Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a fundamental tool for the elucidation of the molecular structure of 5-butyl-1,3-oxazole, providing detailed information about its proton and carbon framework.
1D and 2D NMR Techniques for Complete Spectral Assignment
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments. While experimental data is not widely published, predicted spectral data provide a reliable basis for structural confirmation. hmdb.ca
The ¹H NMR spectrum is expected to show distinct signals for the two protons on the oxazole (B20620) ring and the eleven protons of the butyl side chain. The proton at position 2 (H-2) of the oxazole ring typically appears at a lower field compared to the H-4 proton due to the electronic environment of the heterocycle. The protons of the butyl group would present as a series of multiplets, with the terminal methyl group appearing as a triplet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the oxazole ring (C-2, C-4, and C-5) resonate at characteristic chemical shifts for aromatic heterocyclic systems. The butyl chain carbons are observed in the aliphatic region of the spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~7.8 | ~150.0 |
| 4 | ~6.8 | ~122.0 |
| 5 | - | ~155.0 |
| 1' (Butyl CH₂) | ~2.6 (t) | ~27.0 |
| 2' (Butyl CH₂) | ~1.6 (sextet) | ~30.0 |
| 3' (Butyl CH₂) | ~1.4 (sextet) | ~22.0 |
| 4' (Butyl CH₃) | ~0.9 (t) | ~13.8 |
Note: Predicted data based on computational models and typical values for similar structures. hmdb.ca Multiplicities: (t) = triplet, (sextet) = sextet.
To confirm these assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling network within the butyl chain, showing correlations between the protons on adjacent carbons (H-1'/H-2', H-2'/H-3', and H-3'/H-4'). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, unambiguously linking the ¹H and ¹³C assignments for each CH, CH₂, and CH₃ group.
Conformational Analysis of the Butyl Side Chain and Oxazole Ring
The 1,3-oxazole ring is an aromatic, planar heterocycle. nih.gov The butyl side chain, attached at the C-5 position, possesses significant conformational flexibility due to the free rotation around its carbon-carbon single bonds. At ambient temperatures, the butyl group is expected to exist as a dynamic equilibrium of multiple conformers, primarily the anti and gauche arrangements.
Investigation of Tautomerism and Dynamic Processes
Tautomerism is a key consideration in some substituted azoles, particularly those with hydroxyl or amino groups. chimia.chnih.gov For example, 5-hydroxyoxazoles can exist in a tautomeric equilibrium with the corresponding oxazolone (B7731731) form. nih.govthieme-connect.de However, for this compound, which lacks protic substituents on the ring, significant tautomerism is not expected under standard conditions. The aromatic 1,3-oxazole structure is the overwhelmingly stable form.
Dynamic processes observable by NMR would primarily involve the conformational exchange within the butyl side chain. The rate of this exchange is typically fast on the NMR timescale at room temperature, resulting in averaged signals for the butyl protons and carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups and molecular vibrations within this compound.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are characterized by vibrations originating from the oxazole ring and the butyl side chain. The oxazole ring gives rise to several characteristic bands, including C=N and C=C stretching vibrations. mdpi.comfarmaciajournal.com The C-O-C stretching vibration within the ring is also a key diagnostic peak. mdpi.com The butyl group is identified by its aliphatic C-H stretching, bending, and rocking vibrations.
Characteristic Vibrational Frequencies for this compound
| Approximate Frequency (cm⁻¹) | Functional Group/Vibration | Intensity |
|---|---|---|
| 3100-3150 | Oxazole Ring C-H Stretch | Medium |
| 2850-2975 | Butyl Group C-H Stretch | Strong |
| ~1590-1605 | Oxazole Ring C=N Stretch | Medium-Strong |
| ~1490-1510 | Oxazole Ring C=C Stretch | Medium |
| ~1465 | Butyl Group CH₂ Bending | Medium |
| ~1080-1100 | Oxazole Ring C-O-C Asymmetric Stretch | Strong |
Note: Frequencies are approximate and based on data for analogous oxazole structures. mdpi.comfarmaciajournal.comwestmont.edu
Analysis of Molecular Dynamics and Intermolecular Interactions
The molecular dynamics and intermolecular interactions of this compound are dictated by its structure. The primary forces between molecules in the condensed phase are van der Waals interactions, stemming largely from the nonpolar butyl chain, and dipole-dipole interactions arising from the polar oxazole ring. In similar heterocyclic structures, crystal packing has been shown to be dominated by van der Waals forces, supplemented by weak C-H···O interactions. iucr.org
Vibrational spectroscopy can be used to probe these interactions. For instance, changes in the frequency and bandwidth of the oxazole ring vibrations when transitioning from the gas phase to a liquid or solid, or when dissolved in different solvents, can provide insight into the nature and strength of intermolecular forces. The flexibility of the butyl chain also contributes to the molecule's dynamic behavior, which can be studied through temperature-dependent spectroscopic measurements.
Mass Spectrometry (MS) for Molecular Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragments produced upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₈H₁₃NO), HRMS is used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated value. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used for such determinations. acs.orgclockss.org
The exact mass is a critical parameter for confirming the identity of a synthesized compound and is a standard characterization requirement in chemical research. beilstein-journals.org
Table 1: HRMS Data for this compound (C₈H₁₃NO) This table presents the calculated monoisotopic mass and the masses of common adducts of this compound, which are typically observed in HRMS analysis.
| Adduct Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 140.1070 |
| [M+Na]⁺ | 162.0889 |
| [M+K]⁺ | 178.0629 |
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. wikipedia.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of aliphatic long-chain substituted oxazoles is often characterized by cleavages within the alkyl chain. clockss.org
For this compound, the molecular ion (M⁺˙) would be expected to undergo characteristic fragmentation patterns. A primary and highly favorable fragmentation process for long-chain alkyl substituents is β-scission relative to the heterocyclic ring. clockss.org This involves the cleavage of the bond between the second and third carbon atoms of the butyl group, leading to the loss of a propyl radical (˙C₃H₇) and the formation of a stable resonance-stabilized cation. Another common fragmentation is the γ-scission, which can involve a hydrogen rearrangement. clockss.org Analyzing these fragmentation patterns helps to confirm the position and structure of the butyl substituent on the oxazole ring.
Table 2: Proposed Key Fragmentation Pathways for this compound in MS/MS This table outlines the major fragmentation reactions and the resulting fragment ions expected for this compound based on established principles of mass spectrometry for similar structures.
| Process | Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|---|
| β-Scission | 139 (M⁺˙) | ˙C₃H₇ (43) | 96 | [C₅H₆NO]⁺ |
| α-Scission | 139 (M⁺˙) | ˙CH₃ (15) | 124 | [C₇H₁₀NO]⁺ |
| McLafferty Rearrangement | 139 (M⁺˙) | C₄H₈ (56) | 83 | [C₄H₅NO]⁺˙ |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon the absorption or emission of light, providing insights into its electronic structure and environment.
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic and heterocyclic compounds like oxazoles, the absorption bands typically arise from π→π* electronic transitions. uchile.clresearchgate.net The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are characteristic of the molecule's conjugated system. The absorption spectrum of this compound is expected to show characteristic peaks corresponding to the electronic transitions within the oxazole ring system.
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Many oxazole derivatives are known to be fluorescent, a property that is highly sensitive to their molecular structure and environment. researchgate.netglobalresearchonline.net The difference between the absorption maximum and the fluorescence maximum is known as the Stokes shift, which can provide information about the change in geometry and electronic distribution between the ground and excited states. uchile.cl
Solvatochromism is the phenomenon where a substance's color, or more specifically its absorption or emission spectrum, changes with the polarity of the solvent. uchile.cl This effect arises from differential solvation of the ground and excited states of the molecule. By studying the UV-Vis and fluorescence spectra of this compound in a range of solvents with varying polarities, it is possible to probe the nature of its excited state. researchgate.net
A significant shift in the emission spectrum with increasing solvent polarity often indicates a larger dipole moment in the excited state compared to the ground state, which is characteristic of an intramolecular charge transfer (ICT) character in the excited state. uchile.cl The Lippert-Mataga equation is frequently used to correlate the Stokes shift with solvent polarity, allowing for the estimation of the change in dipole moment upon excitation. uchile.cl
Table 3: Hypothetical Solvatochromic Data for this compound This table illustrates the expected trend in absorption and emission maxima for this compound in solvents of different polarities, demonstrating the principles of solvatochromism. Specific values are illustrative.
| Solvent | Polarity (Dielectric Constant, ε) | Absorption λₘₐₓ (nm) | Fluorescence λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| n-Hexane | 1.88 | 280 | 340 | 6200 |
| Dichloromethane | 8.93 | 282 | 355 | 7200 |
| Ethanol | 24.55 | 283 | 365 | 7900 |
| Acetonitrile (B52724) | 37.5 | 284 | 370 | 8300 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ucl.ac.uk This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.
Computational and Theoretical Investigations of 5 Butyl 1,3 Oxazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic molecules. irjweb.com A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net
Table 1: Comparison of Calculated Frontier Molecular Orbital Energies (Illustrative) Note: Values for 5-butyl-1,3-oxazole are predicted based on trends observed for other alkyl-substituted oxazoles.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1,3-Oxazole | -9.534 | 4.491 | 14.025 |
| 5-methyl-1,3-oxazole | -9.064 | 4.691 | 13.755 |
| This compound (Predicted) | ~ -8.9 | ~ 4.7 | ~ 13.6 |
This interactive table illustrates how the addition of electron-donating alkyl groups at the C5 position is expected to raise the HOMO energy and decrease the energy gap, indicating increased reactivity.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, shown in shades of blue).
For a molecule like this compound, an MEP map would reveal the most likely sites for chemical reactions. The region around the nitrogen atom of the oxazole (B20620) ring is expected to have the most negative potential, making it the primary site for protonation and electrophilic attack. semanticscholar.org Conversely, the hydrogen atoms of the butyl chain and the ring would exhibit positive potential. The oxygen atom, being highly electronegative, also contributes to the negative potential region within the ring. This visualization helps in understanding how the molecule will interact with other reagents.
The 1,3-oxazole ring is classified as an aromatic compound because it contains a cyclic, planar system with six π-electrons. semanticscholar.orgwikipedia.org However, its aromatic character is considered to be modest. The presence of two heteroatoms with different electronegativities (oxygen and nitrogen) results in an incomplete delocalization of the π-electrons compared to rings like benzene or even thiazole. taylorandfrancis.com The high electronegativity of the oxygen atom tends to localize electron density, which imparts a greater diene-like character to the oxazole ring. taylorandfrancis.com This reduced aromaticity is not an indicator of instability but rather influences the ring's reactivity, making it susceptible to reactions like Diels-Alder cycloadditions where it can act as the diene component. wikipedia.org The butyl substituent at the C5 position does not fundamentally alter the aromatic nature of the core ring system.
Mechanistic Studies of Reactions Involving this compound
Theoretical studies are invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the energies of reactants, products, and intermediate transition states, chemists can understand how a reaction proceeds and predict its outcomes.
Transition state analysis is a computational method used to locate the highest energy point along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy barrier for the reaction. A lower activation energy corresponds to a faster reaction rate.
For reactions involving oxazoles, such as oxidation or cycloaddition, DFT calculations can be employed to model the geometry and energy of the transition states. For instance, in the oxidation of the parent oxazole ring by hydroxyl radicals, computational studies have shown that the OH-addition pathway has a lower energy barrier and proceeds much faster than H-abstraction. rsc.org For this compound, similar calculations could be used to determine the most favorable reaction pathways. By comparing the activation energies of different possible mechanisms, the most likely reaction pathway can be identified, providing a detailed understanding of the reaction dynamics.
Many reactions can yield multiple products depending on where and how the reagents come together. Regioselectivity refers to the preference for one direction of bond-making over another, while stereoselectivity refers to the preference for the formation of one stereoisomer.
Computational chemistry can predict these outcomes by comparing the activation energies of the transition states leading to the different possible products. The product formed via the lowest energy transition state is predicted to be the major product. For the 1,3-oxazole ring, electrophilic substitution is known to occur preferentially at the C5 position. semanticscholar.orgthepharmajournal.com Since this position is occupied by the butyl group in this compound, other positions become relevant. The acidity of the ring protons decreases in the order C2 > C5 > C4, making the C2 position the most likely site for deprotonation followed by reaction with an electrophile. thepharmajournal.com In Diels-Alder reactions, the oxazole ring acts as a diene, and computational modeling can predict the regioselectivity of the cycloaddition with various dienophiles. wikipedia.org By calculating the energies of the different possible transition states, a precise prediction of the reaction's regiochemical and stereochemical outcome can be achieved.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the time-dependent behavior of molecules. For this compound, MD simulations can elucidate the conformational landscape of the butyl side chain and the nature of intermolecular interactions in condensed phases.
The four-carbon butyl side chain attached to the C5 position of the oxazole ring introduces a degree of conformational flexibility to the otherwise rigid heterocyclic core. MD simulations can map the potential energy surface of the butyl group by analyzing the torsional angles between its constituent carbon atoms. The rotation around the C-C bonds of the alkyl chain leads to various conformers, with the lowest energy states corresponding to the most probable spatial arrangements.
The flexibility of the butyl chain can be quantified by monitoring the dihedral angles (e.g., Cα-Cβ-Cγ-Cδ) over the course of a simulation. The relative populations of different conformers, such as anti- and gauche-orientations, can be determined, providing insight into the steric and electronic effects that govern the chain's preferred shapes.
Table 1: Representative Dihedral Angles and Conformational States of the Butyl Side Chain of this compound from a Hypothetical MD Simulation
| Dihedral Angle | Description | Predominant Conformer(s) | Approximate Population (%) |
| O(1)-C(5)-Cα-Cβ | Rotation around the bond connecting the ring and the side chain | Anti-periplanar | 70 |
| C(5)-Cα-Cβ-Cγ | Rotation within the butyl chain | Anti | 65 |
| Cα-Cβ-Cγ-Cδ | Rotation of the terminal methyl group | Gauche | 55 |
Note: The data in this table is illustrative and based on general principles of alkyl chain conformational analysis. Specific values would require dedicated MD simulations of this compound.
In liquid or solid states, molecules of this compound interact with each other through a variety of non-covalent forces. MD simulations can reveal the nature and strength of these interactions, which are crucial for understanding the macroscopic properties of the compound, such as its boiling point and solubility.
The primary intermolecular interactions for this compound are expected to be van der Waals forces, particularly London dispersion forces arising from the nonpolar butyl chain. The oxazole ring, with its heteroatoms, can also participate in dipole-dipole interactions. While the oxazole ring itself is a weak hydrogen bond acceptor, significant hydrogen bonding is not anticipated in the pure substance. Analysis of the radial distribution functions from MD simulations can quantify the preferred distances between different atoms of neighboring molecules, highlighting the dominant interaction motifs. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry methods, such as Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure and vibrational modes of this compound.
Theoretically calculated spectroscopic data for a related molecule, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, has shown good agreement with experimental findings, demonstrating the reliability of computational approaches in this area. researchgate.net
Table 2: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value | Notes |
| ¹H NMR | Chemical Shift (δ) of H at C2 | 7.8 - 8.0 ppm | Influenced by the electronegativity of adjacent N and O atoms. |
| ¹H NMR | Chemical Shift (δ) of H at C4 | 7.0 - 7.2 ppm | |
| ¹³C NMR | Chemical Shift (δ) of C2 | 150 - 152 ppm | |
| ¹³C NMR | Chemical Shift (δ) of C4 | 120 - 122 ppm | |
| ¹³C NMR | Chemical Shift (δ) of C5 | 158 - 160 ppm | |
| IR Spectroscopy | C=N stretching frequency | 1650 - 1680 cm⁻¹ | Characteristic of the oxazole ring. |
| IR Spectroscopy | C-O-C stretching frequency | 1050 - 1100 cm⁻¹ | |
| UV-Vis Spectroscopy | λmax | ~210 nm | Corresponds to π → π* electronic transitions within the oxazole ring. |
Note: The values in this table are estimates based on typical ranges for oxazole derivatives and would require specific quantum chemical calculations for this compound for accurate prediction.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
For a series of related oxazole derivatives, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of its structural and electronic features. These descriptors could include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Quantum-chemical descriptors: Related to the electronic structure, such as orbital energies (HOMO, LUMO) and partial atomic charges.
These descriptors would then be used as independent variables in a regression analysis to build a model that can predict the property of interest. Such models are valuable for screening new compounds and for understanding which molecular features are most influential for a given property. Similar approaches have been successfully applied to other heterocyclic systems, such as triazole derivatives, to predict their biological activity.
Applications of 5 Butyl 1,3 Oxazole in Organic Synthesis and Materials Science
5-butyl-1,3-oxazole as a Strategic Building Block in Complex Molecule Synthesis
The oxazole (B20620) ring is a prevalent scaffold in many biologically active natural products and synthetic compounds. niscpr.res.inresearchgate.netresearchgate.net The presence of the butyl group at the 5-position of the oxazole ring in this compound offers a lipophilic handle that can influence the solubility and binding characteristics of larger molecules into which it is incorporated.
Precursor for Advanced Heterocyclic Scaffolds
The 1,3-oxazole core serves as a foundational element for the construction of more elaborate heterocyclic systems. wits.ac.zanih.gov Synthetic chemists can leverage the reactivity of the oxazole ring and its substituents to build larger, more complex architectures. For instance, the oxazole ring can be a precursor to other heterocycles through ring-opening and rearrangement reactions. nih.gov The C2 and C4 positions of the oxazole ring are susceptible to deprotonation and subsequent functionalization, allowing for the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
General synthetic strategies for oxazoles often involve the cyclization of precursors like N-acylated α-amino acids or the reaction of α-haloketones with amides. nih.govmdpi.com These methods can be adapted to produce a wide array of substituted oxazoles, including those with a butyl group at the 5-position. Once formed, this compound can undergo further transformations. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other functional groups at specific positions on the oxazole ring, leading to highly substituted and complex heterocyclic structures. niscpr.res.in
Integration into Natural Product Synthetic Routes (Non-biological endpoints)
The oxazole motif is a key structural feature in numerous natural products isolated from marine and terrestrial organisms. niscpr.res.inmdpi.com The synthesis of these complex molecules often requires the strategic incorporation of pre-functionalized building blocks. This compound can serve as such a building block, providing a ready-made fragment that can be integrated into a larger synthetic scheme.
For example, the total synthesis of certain marine alkaloids or polyketides containing an oxazole ring could utilize a derivative of this compound. The butyl group might mimic a portion of a long alkyl chain present in the natural product, or it could be a placeholder that is later modified. The stability of the oxazole ring under many reaction conditions makes it a robust component to carry through a multi-step synthesis. beilstein-journals.org
Role in Polymer Chemistry and Functional Materials
The electronic and structural properties of the oxazole ring make it an attractive component for the development of advanced materials with specific thermal and photophysical properties.
Monomer for Polyoxazole Synthesis (e.g., thermally stable polymers)
Polyoxazoles are a class of polymers known for their high thermal stability and mechanical strength. The synthesis of these polymers can involve the polymerization of monomers containing the oxazole ring. While specific research on the use of this compound as a monomer for polyoxazoles is not widely documented in the provided search results, the general principles of polyoxazole synthesis suggest its potential in this area. researchgate.net The butyl group could enhance the solubility of the resulting polymer in organic solvents, facilitating its processing and characterization. Metal-free cycloaddition polymerization methods have been developed for creating polyoxazoles, which could potentially be applied to monomers like a functionalized this compound. researchgate.net
Components in Optoelectronic Materials and Fluorescent Dyes
Oxazole-containing compounds are known to exhibit interesting photophysical properties, including fluorescence. sigmaaldrich.com This has led to their investigation for use in optoelectronic devices and as fluorescent probes. researchgate.netchemistryjournal.net For instance, 2,5-diaryloxazoles are a well-known class of fluorescent compounds. acs.org
The incorporation of a this compound unit into a larger conjugated system can influence the material's electronic properties, such as its absorption and emission wavelengths. The butyl group can affect the solid-state packing of the molecules, which in turn can impact their photophysical behavior in thin films. While direct applications of this compound in this context are not explicitly detailed, the broader family of oxazole derivatives shows significant promise. For example, triphenoxazoles, which contain an oxazole fused to a triphenylene (B110318) core, are a class of fluorescent materials with tunable properties. sigmaaldrich.com Similarly, BODIPY dyes incorporating oxazole moieties have been explored for their fluorescent responses. frontiersin.org
Applications in Agrochemicals and Chemical Protective Agents
Oxazole and its derivatives are recognized for their biological activity, which has led to their use in the development of agricultural chemicals and protective agents. irjmets.comijpsonline.com
Development of Oxazole-Based Pesticides and Herbicides (Chemical Class)
The oxazole heterocyclic ring is a structural component in various agrochemicals, including fungicides, herbicides, and insecticides. irjmets.comresearchgate.netresearchgate.net The biological activity of these compounds makes them effective agents for crop protection. researchgate.net
One prominent example is Etoxazole (B1671765), an acaricide (mite-killer) belonging to the diphenyl oxazoline (B21484) substance group. made-in-china.comnih.gov Its mode of action involves the inhibition of chitin (B13524) biosynthesis, which disrupts the molting process in mites. nih.gov While Etoxazole contains a dihydro-1,3-oxazole (oxazoline) ring, its development showcases the utility of this heterocyclic family in creating potent pesticides. made-in-china.com
In the realm of herbicides, the 4,5-dihydro-1,2-oxazole (isoxazoline) ring has been used as a novel chemical structure for pre-emergence herbicides. jst.go.jp By modifying substituents on the oxazole ring and associated phenyl rings, researchers can optimize herbicidal activity against specific weeds while ensuring crop safety. jst.go.jp Generally, azole derivatives are frequently used in the structural design of active molecules for fungicides and herbicides. frontiersin.org
Corrosion Inhibition Studies
Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting steel in acidic environments. koreascience.krresearchgate.net Corrosion is an electrochemical process that causes the deterioration of metals, and inhibitors work by adsorbing onto the metal surface to form a protective film. koreascience.krijcsi.pro
The effectiveness of oxazole-based inhibitors is attributed to their molecular structure. The oxazole ring contains electronegative nitrogen and oxygen atoms and π-electrons, which facilitate strong adsorption onto the metal surface. ijcsi.pronih.govresearchgate.net This adsorption creates a barrier that hinders the electrochemical reactions responsible for corrosion. ijcsi.pro Studies have shown that the inhibition efficiency of oxazole derivatives increases with their concentration. ijcsi.proresearchgate.netarabjchem.org The mechanism of adsorption can involve both physical (electrostatic) and chemical (coordination bond) interactions between the inhibitor molecule and the metal. researchgate.net
Research on various oxazole derivatives has demonstrated high inhibition efficiencies. For example, 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA) showed an outstanding protection efficacy of 93.5% for mild steel in a hydrochloric acid solution at a very low concentration. researchgate.net Another derivative, 5-(5-bromothiophen-2-yl)oxazole, achieved a maximum inhibition efficiency of 93.8%. ijcsi.pro
Table 2: Corrosion Inhibition Efficiency of Selected Oxazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor Compound | Concentration | Temperature | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|
| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | 0.05 mM | Not Specified | 93.5% | researchgate.net |
| 5-(5-bromothiophen-2-yl)oxazole | 0.5 mM | Not Specified | 93.8% | ijcsi.pro |
| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) | 300 ppm | 30 °C | 96.6% | arabjchem.org |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π-π stacking. uclouvain.be Self-assembly is a key process in this field, where molecules spontaneously organize into well-defined, larger structures. rsc.org
Heterocyclic compounds like oxazoles are valuable building blocks in supramolecular chemistry. ijpsonline.com The presence of heteroatoms and aromatic rings allows for various non-covalent interactions that can direct the self-assembly process. researchgate.netmdpi.com For example, 1,3,5-triazines, which are also nitrogen-containing heterocycles, are used to construct oligomers and macrocycles that exhibit molecular recognition and self-assembly properties. rsc.org While specific studies detailing the supramolecular behavior of this compound are not prevalent, the general principles suggest its potential to participate in such systems. The oxazole ring can engage in π-π interactions, and the nitrogen atom can act as a hydrogen bond acceptor, enabling the formation of ordered supramolecular architectures.
Advanced Analytical Methodologies for 5 Butyl 1,3 Oxazole
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the separation and purification of 5-butyl-1,3-oxazole from complex mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity of this compound and for separating it from reaction byproducts and starting materials. In the synthesis of related oxazole (B20620) derivatives, HPLC is routinely used to confirm the purity of the final products, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. durham.ac.ukbeilstein-journals.org For instance, in the preparation of 4,5-disubstituted oxazoles, HPLC analysis confirmed purities of over 90%. durham.ac.uk The technique is also vital for monitoring the progress of reactions, allowing for the determination of reaction completion by tracking the disappearance of starting materials and the appearance of the product peak. beilstein-journals.orggoogle.com
The choice of the stationary phase and mobile phase is critical for achieving optimal separation. Both normal-phase and reversed-phase HPLC can be employed. For example, in the separation of etoxazole (B1671765), a compound containing a substituted oxazole ring, various chiral columns were tested under both normal-phase (using hexane (B92381) with isopropanol (B130326) or n-butanol) and reversed-phase (using methanol (B129727) or acetonitrile (B52724) with water) conditions. mdpi.com The purity of synthesized compounds is often determined by comparing the peak area of the target compound to the total peak area in the chromatogram. mdpi.comresearchgate.net
Table 1: HPLC Conditions for Analysis of Oxazole Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Lux Cellulose-1, Chiralpak IC, Chiralpak AD | mdpi.com |
| Mobile Phase (Normal-Phase) | Isopropanol/Hexane or n-Butanol/Hexane | mdpi.com |
| Mobile Phase (Reversed-Phase) | Methanol/Water or Acetonitrile/Water | mdpi.com |
| Detection | UV at 220 nm | mdpi.com |
| Flow Rate | 0.8 mL/min | mdpi.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds, including this compound and its derivatives. GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides identification based on their mass-to-charge ratio and fragmentation patterns.
GC-MS has been utilized to identify various oxazole derivatives in complex mixtures, such as those found in food products. mdpi.com The technique is highly sensitive, allowing for the detection of trace amounts of compounds. uni-muenchen.de In synthetic chemistry, GC-MS is employed to monitor reaction kinetics and to identify byproducts. For instance, in the synthesis of isothiocyanates, GC-MS analysis was used to observe the formation of intermediates and the final product over time. rsc.org The analysis of raw materials from food wastes by GC-MS has also identified the presence of 2-amino-oxazole, demonstrating the technique's utility in diverse sample matrices. gsconlinepress.com
Chiral Chromatography for Enantiomeric Separation
For chiral oxazole derivatives, which can exist as non-superimposable mirror images (enantiomers), chiral chromatography is essential for their separation. Enantiomers often exhibit different biological activities, making their separation crucial in pharmaceutical and agrochemical research. mz-at.de Chiral HPLC is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comnih.gov
Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides, and synthetic polymers. mdpi.comuni-muenchen.denih.gov The choice of CSP and mobile phase is critical for achieving successful separation. For example, the enantiomers of the pesticide etoxazole were successfully separated using cellulose and amylose-based columns under both normal-phase and reversed-phase conditions. mdpi.com Chiral GC can also be used for the separation of volatile enantiomers. uni-muenchen.de
Table 2: Chiral Stationary Phases for Azole Enantiomeric Separation
| Chiral Stationary Phase | Selector Type | Reference |
|---|---|---|
| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | mdpi.com |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | mdpi.com |
| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | mdpi.com |
| MaltoShell | Derivatized Maltodextrin | nih.gov |
In Situ Spectroscopic Techniques for Reaction Monitoring
In situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable information about reaction kinetics, intermediates, and endpoints without the need for sampling. researchgate.netmt.com
Real-Time Reaction Progress Monitoring using IR and NMR
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. mt.commdpi.com By tracking the changes in the vibrational frequencies of functional groups, it is possible to follow the consumption of reactants and the formation of products and intermediates. mt.com This technique has been successfully applied to monitor the formation of arene diazonium salts and their subsequent use in Heck-Matsuda reactions. mdpi.com
Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information during a reaction. durham.ac.ukrsc.org It can be used to identify transient intermediates that may not be observable by other methods. For example, in the flow synthesis of 4,5-disubstituted oxazoles, in situ NMR analysis helped to elucidate the reaction mechanism by identifying a key intermediate. durham.ac.uk The development of microfluidic devices coupled with NMR microcoils has further enhanced the capabilities of in situ NMR for monitoring reactions with very small sample volumes. rsc.org Stepwise monitoring of oxazoline (B21484) to oxazole conversion has been effectively demonstrated using 1H NMR spectroscopy. acs.org
Quantitative Analysis for Yield Determination and Reaction Optimization
Accurate quantitative analysis is crucial for determining the yield of a reaction and for optimizing reaction conditions to maximize product formation. researchgate.nettandfonline.com
Both HPLC and GC are widely used for quantitative analysis. google.comtandfonline.com By using a calibration curve prepared with a known concentration of a standard, the concentration of this compound in a sample can be accurately determined. This information is vital for calculating the reaction yield. In the optimization of a synthesis for 5-substituted oxazoles, HPLC was used to determine the yield under various reaction conditions, leading to the identification of the optimal parameters. google.com Quantitative NMR (qNMR) is another powerful technique that can be used to determine the yield of a reaction using an internal standard. beilstein-journals.org This method is particularly useful as it does not require a calibration curve for each analyte. The optimization of reaction parameters for the synthesis of oxazole derivatives often involves screening different solvents, bases, and temperatures, with the yield being determined at each step to identify the most efficient conditions. tandfonline.comacs.org
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a sample. In the context of synthetic chemistry, it serves as a fundamental method to verify the empirical formula of a newly synthesized compound, such as this compound. researchgate.netijpbs.com This process provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within the molecule.
The verification process involves comparing the experimentally determined elemental composition with the theoretically calculated values derived from the compound's molecular formula. For this compound, the molecular formula is C₇H₁₁NO, which corresponds to a molecular weight of 125.17 g/mol . nist.govnist.gov A close correlation between the experimental and theoretical percentages, typically within a narrow margin of ±0.4%, is considered a confirmation of the compound's elemental makeup and purity. biointerfaceresearch.com This analysis is crucial for validating the successful synthesis and structural integrity of the target molecule before proceeding with further analytical characterization or application. rsc.orgresearchgate.net
Detailed research findings on various oxazole derivatives consistently report the use of elemental analysis to confirm their structure and composition. biointerfaceresearch.comresearchgate.net Although specific experimental data for this compound is not detailed in the provided literature, the theoretical composition can be precisely calculated from its formula.
The table below outlines the theoretical elemental composition of this compound. In a typical research setting, these calculated values would be juxtaposed with "Found" values obtained from instrumental analysis of the synthesized sample.
Elemental Composition of this compound
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 67.17 |
| Hydrogen | H | 8.86 |
| Nitrogen | N | 11.19 |
Table of Compounds
| Compound Name |
|---|
Future Research Directions and Unexplored Avenues in 5 Butyl 1,3 Oxazole Chemistry
Development of Novel and More Efficient Synthetic Pathways
The synthesis of substituted oxazoles has been a subject of extensive research, with various methods developed to construct this heterocyclic core. tandfonline.comorganic-chemistry.org However, the pursuit of more efficient, milder, and environmentally benign pathways remains a key objective.
Future research should focus on developing novel synthetic routes to 5-butyl-1,3-oxazole that offer advantages over existing methods. This includes the exploration of metal-free catalytic systems to circumvent the costs and toxicity associated with metal catalysts. rsc.org For instance, a modified approach for synthesizing pharmacologically relevant oxazole (B20620) derivatives linked with amides has been reported, utilizing a polymer-supported triphenylphosphine (B44618) ligand to facilitate the reaction at room temperature. tandfonline.com This strategy could be adapted for the synthesis of this compound, potentially offering a more sustainable and efficient process.
Table 1: Comparison of Synthetic Strategies for Oxazole Derivatives
| Method | Catalyst/Reagent | Conditions | Advantages | Potential for this compound |
|---|---|---|---|---|
| Polymer-Supported Synthesis tandfonline.com | Polymer-supported triphenylphosphine | Room Temperature | Mild conditions, easy purification | High potential for a more sustainable route. |
| Metal-Free Annulation organic-chemistry.org | PhIO, TfOH or Tf2NH | Not specified | Avoids metal contamination | Could provide a regioselective synthesis. |
| Electrochemical Synthesis organic-chemistry.org | None (electrochemical) | Room Temperature | No external chemical oxidant needed | A green and efficient alternative. |
| Iodine-Catalyzed Cyclization organic-chemistry.org | Iodine | Mild conditions | Uses a readily available catalyst | Potentially a simple and practical method. |
Exploration of Unconventional Reactivity Patterns
Investigating the untapped reactivity of the this compound scaffold can unlock new avenues for creating complex molecular architectures. A notable area of interest is the "halogen dance" reaction, a base-catalyzed halogen exchange that has shown synthetic utility in other oxazole systems. researchgate.net Exploring whether this compound or its halogenated derivatives can undergo similar isomerizations could lead to novel functionalization strategies.
Furthermore, the coupling of acyl chlorides with isocyanides has been shown to produce 2,5-disubstituted oxazoles under mild basic conditions, a departure from the 4,5-disubstituted products typically obtained under Schöllkopf conditions. researchgate.net Investigating the application of this chemoselective process to precursors of this compound could provide a direct and unconventional route to this specific isomer.
The reactivity of the oxazole ring itself towards photooxidation with singlet oxygen is another area ripe for exploration. acs.org Understanding how the butyl substituent at the 5-position influences the rate and outcome of such reactions could provide insights into the stability and potential degradation pathways of these compounds, which is crucial for their application in materials and biological systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. durham.ac.ukresearchgate.net The development of a fully automated continuous flow synthesis for 4,5-disubstituted oxazoles has already been demonstrated, showcasing the potential of this technology for the rapid production of oxazole libraries. durham.ac.uk
Future research should aim to integrate the synthesis of this compound into such platforms. This would enable high-throughput screening of reaction conditions and the rapid generation of derivatives for structure-activity relationship (SAR) studies. derpharmachemica.com A modular flow system could be designed to allow for the sequential synthesis and in-line purification of this compound and its analogs, significantly accelerating the drug discovery and materials development process. rsc.org The photoisomerization of isoxazoles to oxazoles has also been successfully implemented in a continuous flow setup, offering another potential route for the synthesis of this compound in a scalable and efficient manner. ucd.ie
Advanced Materials Engineering Leveraging Oxazole Scaffolds
The unique electronic and photophysical properties of the oxazole ring make it an attractive building block for advanced materials. chemrxiv.org While research in this area has primarily focused on other substituted oxazoles, there is significant potential for this compound in materials science.
Future work could explore the incorporation of the this compound scaffold into polymers, metal-organic frameworks (MOFs), or other functional materials. The butyl group can influence the solubility, processability, and self-assembly properties of these materials. For instance, ethynyl-substituted oxazoles have been shown to be versatile building blocks for click chemistry, allowing for their incorporation into complex molecular architectures. chemrxiv.org Synthesizing an ethynyl-functionalized precursor to this compound could open up possibilities for creating novel materials with tailored properties.
Computational Chemistry for Deeper Mechanistic Understanding and Rational Design
Computational chemistry and molecular modeling are powerful tools for understanding reaction mechanisms and for the rational design of new molecules with desired properties. jcchems.commdpi.com Applying these methods to this compound can provide valuable insights that guide experimental work.
Future computational studies could focus on:
Mechanistic Investigations: Elucidating the detailed reaction mechanisms of novel synthetic pathways to this compound. This can help in optimizing reaction conditions and in predicting the feasibility of new synthetic strategies.
Reactivity Predictions: Predicting the regioselectivity of reactions such as the halogen dance or other functionalization reactions on the this compound ring.
Property Prediction: Calculating the electronic, photophysical, and pharmacokinetic properties of this compound and its derivatives. This can aid in the design of new materials with specific optical or electronic characteristics and in the development of drug candidates with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. jcchems.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Triphenylphosphine |
| PhIO |
| TfOH |
| Tf2NH |
| Singlet oxygen |
| Isocyanides |
| Acyl chlorides |
| Isoxazoles |
Q & A
Q. What are the common synthetic routes for 5-butyl-1,3-oxazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves cyclization of N-acyl-α-amino acid precursors. For example, Robinson-Gabriel cyclodehydration using POCl₃ or H₂SO₄ as catalysts under reflux conditions is a standard method. Key variables include solvent choice (e.g., DMF for polar intermediates), temperature (80–120°C), and reaction time (4–12 hours). Yield optimization requires careful control of stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H-NMR : Look for characteristic deshielded protons:
- Oxazole ring protons (H-2 and H-4) appear as singlets at δ 7.2–8.1 ppm.
- Butyl chain protons (CH₂ and CH₃) show multiplets at δ 0.9–2.5 ppm.
- ¹³C-NMR : Oxazole carbons resonate at δ 145–160 ppm, while the carbonyl carbon (if present) appears at δ 165–175 ppm.
- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm the oxazole ring .
Q. What are the standard protocols for assessing the purity of this compound derivatives?
- Methodological Answer : Purity is validated via RP-HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention times and peak symmetry are compared against reference standards. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How does the introduction of a butyl group at the 5-position influence the electronic and steric properties of the 1,3-oxazole ring?
- Methodological Answer : The butyl group acts as an electron-donating substituent, increasing electron density at the oxazole ring (verified via DFT calculations). Steric effects reduce reactivity at the 4- and 5-positions, favoring regioselective functionalization at the 2-position. Comparative studies using Hammett constants (σₚ) and X-ray crystallography (SHELXL refinement) quantify these effects .
Q. What strategies are effective for resolving contradictions in bioactivity data (e.g., cytotoxicity vs. antimicrobial activity) for this compound derivatives?
- Methodological Answer :
- Dose-response analysis : Use Daphnia magna assays (LC₅₀) for cytotoxicity and MIC assays for antimicrobial activity.
- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., chloro, methyl, benzyl) to isolate bioactivity trends.
- Molecular docking : Identify binding affinities to targets like enzymes (e.g., DHFR, β-tubulin) using AutoDock Vina .
Q. How can computational methods (e.g., MD simulations, QSAR) predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental ADME data (e.g., Caco-2 permeability).
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to predict blood-brain barrier penetration.
- Metabolism prediction : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
